3,3,5,5-Tetramethylpiperidine
Overview
Description
Synthesis Analysis
The synthesis of 3,3,5,5-Tetramethylpiperidine and related compounds involves various chemical reactions and methodologies. One approach includes the interaction of 1-amino-2,2,6,6-tetramethylpiperidine with specific reagents to yield complexes with significant structural characteristics, showcasing the diversity in synthetic strategies for derivatives of tetramethylpiperidine (Danopoulos, Wilkinson, & Williams, 1994). Another method involves reacting 2,2,6,6-tetramethylpiperidine (tmpH) with AlX3 to form adducts, demonstrating the reactivity of tetramethylpiperidine with other chemical entities (Krossing et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds related to 3,3,5,5-Tetramethylpiperidine has been elucidated through various techniques, including X-ray crystallography. Studies have revealed intricate details about the molecular geometry, bond lengths, and angles, contributing to a deeper understanding of their structural properties. For instance, the crystal structure of sodium 2,2,6,6-tetramethylpiperidide exhibits a trimeric molecule with a planar (NaN)3 ring, providing insight into the molecular conformation of tetramethylpiperidine derivatives (Gehrhus et al., 1999).
Chemical Reactions and Properties
Tetramethylpiperidine derivatives undergo various chemical reactions, showcasing their reactivity and functional versatility. For example, the reaction of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) with Br2 yields TEMPO-Br salts, demonstrating the compound's ability to participate in halogenation reactions and form stable radical species (Percino et al., 2016). Another study highlights the catalytic role of 2,2,6,6-tetramethylpiperidine in ortho-selective chlorination of phenols, underscoring its utility in synthetic chemistry (Saper & Snider, 2014).
Scientific Research Applications
Studying Stability of Biologically Active Radicals : Tetramethylpiperidine derivatives are used to study the stability of biologically active radicals. This is vital in understanding the behavior of radicals in biological systems (Rozynov et al., 1978).
Synthesis of Complex Molecules : The oxidation of 1,3-cyclohexanediones with 3,3,5,5-tetramethylpiperidine produces novel ene-triketones, which are versatile building blocks in complex molecule synthesis (Eddy et al., 2012).
Formation of Stable Adducts : This compound reacts with AlX3 and AlH2Cl to yield stable adducts, useful in various scientific research applications (Krossing et al., 1998).
Spin Labelling in Research : 3,3,5,5-Tetramethylpiperidine is an effective spin-labelling reagent for amino functions, useful in studying molecular interactions and structures (Alcock et al., 1977).
Manufacture of Active Pharmaceutical Ingredients : TEMPO, a derivative of 3,3,5,5-Tetramethylpiperidine, is extensively used in various applications, including the manufacture of active pharmaceutical ingredients (Pennington et al., 2015).
Studying Solvent Viscosity and Interactions : Derivatives of this compound can be used to investigate temperature-induced solvent viscosity and interactions between spin probes and ionic liquids (Strehmel et al., 2008).
Chemical Transformations : It is used in a wide range of chemical transformations, from synthetic to polymer chemistry. Recovery and reuse of TEMPO, a derivative, are significant due to economic and environmental concerns (Beejapur et al., 2019).
Formation of Complexes with Metal Ions : This compound is used in the preparation and investigation of complexes between metal ions and stable free radicals, some of which show temperature-dependent interactions (Weissgerber & Schwarzhans, 1976).
Safety And Hazards
Future Directions
While specific future directions for 3,3,5,5-Tetramethylpiperidine were not found, it is noted that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
3,3,5,5-tetramethylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2)5-9(3,4)7-10-6-8/h10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNBPDGCJJZXPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CNC1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566418 | |
Record name | 3,3,5,5-Tetramethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,5,5-Tetramethylpiperidine | |
CAS RN |
1195-56-8 | |
Record name | 3,3,5,5-Tetramethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.